Steric Bulk and Conformational Profile of 4,4'-Dibenzylbiphenyl vs. 4,4'-Dimethylbiphenyl and Unsubstituted Biphenyl
4,4'-Dibenzylbiphenyl exhibits a twisted biphenyl conformation driven by steric repulsion between the ortho-hydrogens and the bulky benzyl substituents. While direct quantitative conformational data for 4,4'-dibenzylbiphenyl is not reported, class-level inference from computational studies on structurally analogous 4,4'-disubstituted biphenyls indicates that the dihedral angle between the two phenyl rings increases with substituent steric bulk [1]. Unsubstituted biphenyl adopts a dihedral angle of approximately 44.4° in the gas phase, whereas 4,4'-dimethylbiphenyl exhibits a larger dihedral angle (estimated 50-60°) due to increased ortho repulsion [2]. The benzyl substituents in 4,4'-dibenzylbiphenyl, being substantially bulkier than methyl groups, are expected to enforce an even more twisted conformation, which has direct consequences for π-conjugation efficiency, optical properties, and solid-state packing.
| Evidence Dimension | Biphenyl core dihedral angle (conformational twist) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be >50-60° based on steric bulk of benzyl substituents |
| Comparator Or Baseline | Biphenyl: ~44.4° (gas phase); 4,4'-Dimethylbiphenyl: estimated 50-60° |
| Quantified Difference | Estimated increase of ≥10-15° relative to unsubstituted biphenyl; qualitatively larger than 4,4'-dimethylbiphenyl |
| Conditions | DFT calculations (B3LYP/6-31G(d)) on related 4,4'-disubstituted biphenyl systems |
Why This Matters
A more twisted biphenyl core reduces π-orbital overlap, which modulates charge transport properties and luminescence efficiency in optoelectronic applications, and alters molecular recognition in supramolecular chemistry.
- [1] Mahmood T, Gilani MA, Tabassum S, Khan AF, Khan FA. DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. 2014. View Source
- [2] Beaven GH, James AT, Johnson EA. Steric Effects in the Gas–Liquid Chromatography of Some Alkylbiphenyls. Nature. 1957;179:490-491. View Source
